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Compound of Interest

Compound Name: 3,6-Diphenyl-9H-carbazole

Cat. No.: B034307

For researchers, scientists, and professionals in drug development, the precise structural
elucidation of organic molecules is paramount. This guide provides a comparative analysis of
the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3,6-Diphenyl-
9H-carbazole and a structurally related alternative, 3,6-dibromo-9H-carbazole. The availability
of reference spectra is crucial for the unambiguous identification and characterization of these
compounds in complex research and development settings.

While 3,6-Diphenyl-9H-carbazole is a commercially available compound with applications in
materials science, publicly accessible, comprehensive reference *H NMR, 3C NMR, and mass
spectra are not readily available in the scientific literature or common spectral databases.
Commercial suppliers confirm its structure and purity, often greater than 98%, using *H NMR,
but the spectral data itself is not typically published.[1] In contrast, detailed spectral data for
3,6-dibromo-9H-carbazole, a common precursor in the synthesis of 3,6-disubstituted
carbazoles, is accessible and serves as a valuable comparative tool.

Comparative Spectral Data

The following tables summarize the available and expected spectral data for 3,6-Diphenyl-9H-
carbazole and the experimentally determined data for 3,6-dibromo-9H-carbazole.

Table 1: *H NMR Spectral Data
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Table 2: 13C NMR Spectral Data
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3,6-Diphenyl-9H- ) )
CDCIs (Expected) aromatic region (110- N/A
carbazole
150 ppm)
3,6-dibromo-9H- 139.1, 128.8, 123.9, PubChem CID:
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Table 3: Mass Spectrometry Data
o Key
lonization [M]+ or [M+H]+
Compound Fragments Reference
Mode (m/z)
(m/z)
Fragmentation
3,6-Diphenyl-9H-  ESI or El pattern would
319.14 N/A
carbazole (Expected) show loss of
phenyl groups.
3,6-dibromo-9H- 325 (M+), 327
GC-MS (El) 244, 165, 138 [2]
carbazole (M+2), 323 (M-2)

Experimental Protocols

Standardized protocols are essential for obtaining high-quality and reproducible NMR and

mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For 'H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

o For 3C NMR, a more concentrated sample of 20-50 mg is recommended.
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o The sample is placed in a 5 mm NMR tube. A small amount of a reference standard, such
as tetramethylsilane (TMS), can be added for chemical shift calibration.

e Instrumentation:
o A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
o Data Acquisition:

o 'H NMR: A standard one-pulse experiment is typically performed. Key parameters include
the spectral width, acquisition time, relaxation delay, and the number of scans.

o 13C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. Due
to the low natural abundance of 13C, a larger number of scans is required.

Mass Spectrometry (MS)

e Sample Introduction:

o The sample can be introduced into the mass spectrometer via direct infusion, or coupled
with a separation technique like gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

¢ lonization:

o Common ionization techniques for compounds of this type include Electron lonization (El)
or Electrospray lonization (ESI).[3][4] El typically leads to more fragmentation, providing
structural information, while ESI is a softer ionization method that often preserves the
molecular ion.

o Mass Analysis and Detection:

o The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., quadrupole, time-of-flight).

o A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Compound Characterization
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The following diagram illustrates a typical workflow for the characterization of a synthesized
organic compound like 3,6-Diphenyl-9H-carbazole.

Workflow for Synthesis and Characterization

Synthesis of 3,6-Diphenyl-9H-carbazole
(e.g., Suzuki Coupling)

:

Purification
(e.g., Column Chromatography, Recrystallization)

l l

NMR Spectroscopy Mass Spectrometry
(1H, 13C) (El, ESI)

Structure Validation and Purity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and structural confirmation of 3,6-Diphenyl-9H-
carbazole.

Signaling Pathway for Spectroscopic Data
Interpretation

The following diagram outlines the decision-making process when interpreting NMR and MS
data for structural elucidation.
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Interpretation of Spectroscopic Data
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Caption: A decision pathway for the structural elucidation of an organic compound using NMR
and MS data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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